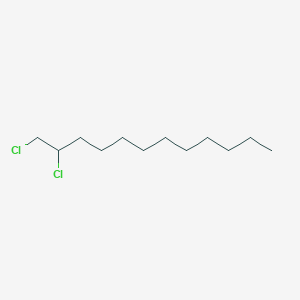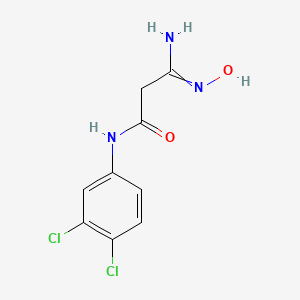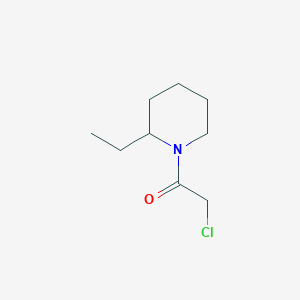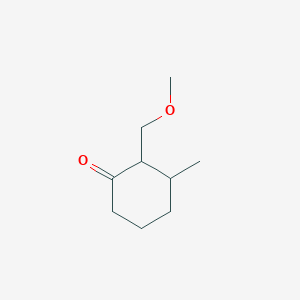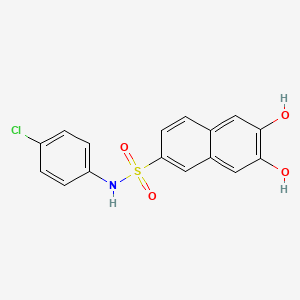
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide is an organic compound that belongs to the class of sulphonamides This compound is characterized by the presence of a chlorophenyl group, a dihydroxynaphthalene moiety, and a sulphonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylamine and 6,7-dihydroxynaphthalene-2-sulphonic acid.
Coupling Reaction: The 4-chlorophenylamine is reacted with 6,7-dihydroxynaphthalene-2-sulphonic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired sulphonamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinone derivatives.
Reduction: The sulphonamide group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulphonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular membranes and proteins, leading to alterations in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-6,7-dihydroxynaphthalene-2-sulphonamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Fluorophenyl)-6,7-dihydroxynaphthalene-2-sulphonamide: Similar structure with a fluorine atom instead of chlorine.
N-(4-Methylphenyl)-6,7-dihydroxynaphthalene-2-sulphonamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. These properties influence its reactivity, biological activity, and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
76091-71-9 |
|---|---|
Molecular Formula |
C16H12ClNO4S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6,7-dihydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H12ClNO4S/c17-12-2-4-13(5-3-12)18-23(21,22)14-6-1-10-8-15(19)16(20)9-11(10)7-14/h1-9,18-20H |
InChI Key |
BDZFZYIJGYTQJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)O)O)Cl |
Key on ui other cas no. |
76091-71-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



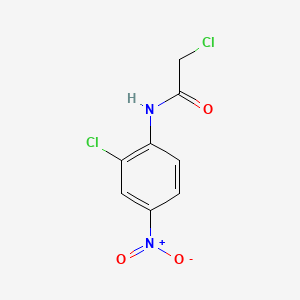

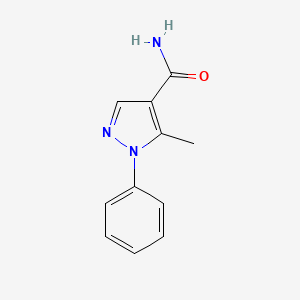
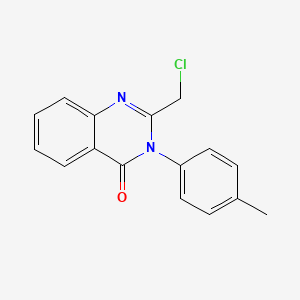
![3,6-Dimethylimidazo[2,1-b]thiazole](/img/structure/B1621674.png)
![N-[(2-bromophenyl)carbamothioyl]benzamide](/img/structure/B1621675.png)


